molecular formula C12H10N4S B8758290 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B8758290
M. Wt: 242.30 g/mol
InChI Key: QBNAOWLPAXLFLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C12H10N4S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

2-benzylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H10N4S/c1-2-5-10(6-3-1)9-17-12-14-11-13-7-4-8-16(11)15-12/h1-8H,9H2

InChI Key

QBNAOWLPAXLFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C=CC=NC3=N2

solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.0 g (9.6 mmol) of 3-amino-5-benzylthio-1,2,4-triazole and 2.3 ml (9.6 mmol) of malonaldehyde bis(diethylacetate) in 20 ml of glacial acetic acid was heated at reflux for 17 hours. After cooling to room temperature, the solvent was removed by evaporation at reduced pressure. The brown solid residue was recrystallized from isopropyl alcohol to afford 0.4 g (17%) of the desired product as a light brown crystalline solid, m.p. 104°-106° C. IR and 1H NMR spectra were consistent with the assigned structure.
Quantity
2 g
Type
reactant
Reaction Step One
Name
malonaldehyde bis(diethylacetate)
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
17%

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